molecular formula C18H21N3O3S B2471465 (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1235690-76-2

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2471465
CAS No.: 1235690-76-2
M. Wt: 359.44
InChI Key: TXIVGMAPJKVFSF-AATRIKPKSA-N
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Description

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure incorporating furan, piperidine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-2-yl acrylate: This can be achieved through the esterification of furan-2-carboxylic acid with an appropriate alcohol, followed by acrylation.

    Piperidine modification: The piperidine ring is functionalized with a methyl group and then reacted with the furan-2-yl acrylate to form the intermediate.

    Urea formation: The intermediate is then reacted with thiophene-2-yl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the double bonds or the urea group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could lead to saturated analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although specific studies would be required to confirm this.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance.

Mechanism of Action

The mechanism of action of (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea: shares similarities with other compounds containing furan, piperidine, and thiophene rings.

    N-(furan-2-ylmethyl)-N’-(thiophen-2-yl)urea: A simpler analog with similar functional groups.

    (E)-1-(piperidin-4-yl)methyl-3-(thiophen-2-yl)urea: Lacks the furan ring but retains the piperidine and thiophene moieties.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct aromatic systems, which may confer unique chemical and biological properties. This structural complexity allows for diverse interactions and applications that simpler analogs may not provide.

Properties

IUPAC Name

1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-17(6-5-15-3-1-11-24-15)21-9-7-14(8-10-21)13-19-18(23)20-16-4-2-12-25-16/h1-6,11-12,14H,7-10,13H2,(H2,19,20,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIVGMAPJKVFSF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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